(2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride
Overview
Description
(2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride is a chemical compound belonging to the class of piperazines Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,5S)-1-benzyl-2,5-dimethylpiperazine dihydrochloride typically involves multiple steps, starting with the reaction of benzylamine with a suitable alkylating agent to form the benzylated piperazine intermediate
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and quality control are crucial to ensure the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions: (2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
(2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride has several scientific research applications across various fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a ligand in biological studies to investigate receptor binding and enzyme inhibition.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
(2R,5S)-1-Benzyl-2,5-dimethylpiperazine dihydrochloride can be compared with other similar compounds, such as (2R,5S)-1-phenyl-2,5-dimethylpiperazine dihydrochloride and (2R,5S)-1-ethyl-2,5-dimethylpiperazine dihydrochloride. These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
(2R,5S)-1-phenyl-2,5-dimethylpiperazine dihydrochloride
(2R,5S)-1-ethyl-2,5-dimethylpiperazine dihydrochloride
(2R,5S)-1-methyl-2,5-dimethylpiperazine dihydrochloride
Properties
IUPAC Name |
(2R,5S)-1-benzyl-2,5-dimethylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-9-15(12(2)8-14-11)10-13-6-4-3-5-7-13;;/h3-7,11-12,14H,8-10H2,1-2H3;2*1H/t11-,12+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOPREOUOQQPDC-UVDYRLMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1CC2=CC=CC=C2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN[C@H](CN1CC2=CC=CC=C2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660833 | |
Record name | (2R,5S)-1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198896-00-3 | |
Record name | (2R,5S)-1-Benzyl-2,5-dimethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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